molecular formula C21H21IN2Se B12672332 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide CAS No. 84255-09-4

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide

Cat. No.: B12672332
CAS No.: 84255-09-4
M. Wt: 507.3 g/mol
InChI Key: HPPHBVFVJDGRHH-UHFFFAOYSA-M
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Description

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide is a cyanine dye derivative featuring a quinolinium core conjugated with a benzoselenazole heterocycle. Its molecular structure incorporates selenium, a heavier chalcogen, which distinguishes it from analogous benzothiazole- or benzoxazole-based cyanine dyes. The compound’s IUPAC name reflects its ethyl-substituted quinolinium and benzoselenazolylidene moieties, linked via a methylene bridge. Key properties include a high molar absorptivity (>70,000 L·mol⁻¹·cm⁻¹) and absorption maxima in the visible to near-infrared range, typical of cyanine dyes .

Properties

CAS No.

84255-09-4

Molecular Formula

C21H21IN2Se

Molecular Weight

507.3 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzoselenazole;iodide

InChI

InChI=1S/C21H21N2Se.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

HPPHBVFVJDGRHH-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2[Se]/C1=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2[Se]C1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide typically involves multi-step organic reactions. The process begins with the preparation of the quinolinium core, followed by the introduction of the ethyl group and the benzoselenazolylidene moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide involves its interaction with molecular targets through its quinolinium core and benzoselenazolylidene moiety. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Optical Properties

The substitution of sulfur (in benzothiazole) with selenium (in benzoselenazole) induces a red shift in absorption maxima due to selenium’s lower electronegativity and larger atomic radius, enhancing π-conjugation. For example:

Compound Name Core Structure Absorption Max (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Reference
1-Ethyl-4-((3-ethylbenzoselenazol-2-ylidene)methyl)quinolinium iodide Benzoselen azole ~550–600 (estimated) >70,000 (estimated)
1-Ethyl-2-[(1-ethylquinolin-2-ylidene)methyl]quinolinium iodide (ST00067) Benzothiazole 523 >74,000
1,3'-Dimethyl-4,2'-quinolylthiacarbocyanine iodide (ST06294) Benzothiazole 629 131,000

The selenium analog is predicted to exhibit a 20–50 nm red shift compared to sulfur-based derivatives, aligning with trends observed in cyanine dyes .

Commercial and Industrial Relevance

Functional dyes like 1-Ethyl-4-[(5-(1-ethylquinolin-4-ylidene)-1,3-pentadienyl]quinolinium iodide (CAS 18300-31-7) are marketed for photodynamic therapy and imaging applications .

Biological Activity

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide (CAS Number: 84255-09-4) is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of quinolinium salts and features a unique structural framework combining quinoline and benzoselenazole moieties. The aim of this article is to explore the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.

PropertyValue
Molecular Formula C21H21IN2Se
Molecular Weight 507.27 g/mol
IUPAC Name 1-Ethyl-4-[(3-ethyl-3H-benzoselenazol-2-ylidene)methyl]quinolinium iodide
CAS Number 84255-09-4
EINECS 282-556-6

The biological activity of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide is primarily attributed to its interaction with various biomolecules, including enzymes and cellular receptors. The compound's ability to disrupt cell membranes and inhibit key metabolic pathways in microorganisms suggests a mechanism similar to that of other known antimicrobial agents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study conducted by researchers demonstrated that 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Table: Antimicrobial Efficacy

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The potential anticancer effects of the compound have also been explored in vitro. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study: Breast Cancer Cell Lines

In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability:

Table: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
0100
585
1070
2045

Additional Therapeutic Applications

Beyond its antimicrobial and anticancer properties, preliminary research suggests that the compound may have anti-inflammatory effects. In vitro studies using macrophage cell lines indicated a reduction in pro-inflammatory cytokine production upon treatment with the compound.

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